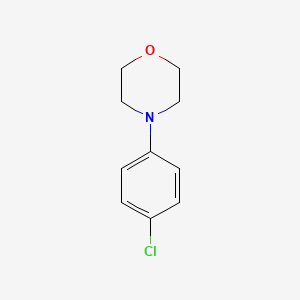

4-(4-Chlorophenyl)morpholine

Description

The exact mass of the compound 4-(4-Chlorophenyl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Chlorophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWPYZPZUPWJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439581 | |

| Record name | 4-(4-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70291-67-7 | |

| Record name | 4-(4-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chlorophenyl)morpholine (CAS: 70291-67-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)morpholine is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which combines a substituted aromatic ring with a morpholine moiety, makes it a valuable building block for the synthesis of more complex molecules with diverse pharmacological activities. The morpholine ring, in particular, is a privileged scaffold in drug design, often incorporated to enhance the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and ability to cross the blood-brain barrier.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of 4-(4-Chlorophenyl)morpholine, offering a technical resource for researchers and developers in the pharmaceutical and chemical industries.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. 4-(4-Chlorophenyl)morpholine is a solid at room temperature with a molecular weight of 197.66 g/mol .[2] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 70291-67-7 | [2] |

| Molecular Formula | C₁₀H₁₂ClNO | [2] |

| Molecular Weight | 197.66 g/mol | [2] |

| IUPAC Name | 4-(4-chlorophenyl)morpholine | [2] |

| Appearance | White to Light yellow powder to crystal | |

| Melting Point | 71.0 to 75.0 °C | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in aqueous media. Soluble in organic solvents like DMF. |

Synthesis of 4-(4-Chlorophenyl)morpholine

The synthesis of aryl amines, such as 4-(4-Chlorophenyl)morpholine, is a cornerstone of modern organic chemistry. One of the most robust and widely used methods for this transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. The following protocol is a representative example of how 4-(4-Chlorophenyl)morpholine can be synthesized using this methodology.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 4-(4-Chlorophenyl)morpholine from 1-chloro-4-iodobenzene and morpholine via a palladium-catalyzed amination reaction.

Materials:

-

1-chloro-4-iodobenzene

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Reagent Addition: Stir the mixture at room temperature for 5-10 minutes. Then, add 1-chloro-4-iodobenzene (1.0 equivalent) and morpholine (1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 4-(4-Chlorophenyl)morpholine as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.

-

Ligand (XPhos): The bulky and electron-rich XPhos ligand facilitates the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product, which are key steps in the catalytic cycle.

-

Base (Sodium tert-butoxide): The strong, non-nucleophilic base is required to deprotonate the morpholine, making it a more potent nucleophile for the coupling reaction.

-

Solvent (Toluene): Anhydrous toluene is used as it is a non-polar aprotic solvent that can dissolve the reactants and withstand the high temperatures required for the reaction.

Caption: Workflow for the synthesis of 4-(4-Chlorophenyl)morpholine.

Analytical Characterization

The structural confirmation and purity assessment of 4-(4-Chlorophenyl)morpholine are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 4-(4-Chlorophenyl)morpholine is expected to show distinct signals for the aromatic and morpholine protons. The aromatic protons on the chlorophenyl ring will appear as two doublets in the downfield region (typically δ 7.0-7.5 ppm). The protons on the morpholine ring will appear as two triplets in the upfield region, corresponding to the methylene groups adjacent to the nitrogen (δ ~3.1-3.4 ppm) and the oxygen (δ ~3.8-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic and aliphatic carbons. The aromatic carbons will appear in the range of δ 115-150 ppm, with the carbon attached to the chlorine atom being deshielded. The carbons of the morpholine ring will appear in the aliphatic region, with the carbons adjacent to the oxygen being more deshielded (δ ~66-68 ppm) than those adjacent to the nitrogen (δ ~48-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 4-(4-Chlorophenyl)morpholine will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2950 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-N stretching: ~1200-1350 cm⁻¹

-

C-O-C stretching: ~1100-1150 cm⁻¹

-

C-Cl stretching: ~700-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-(4-Chlorophenyl)morpholine, the molecular ion peak (M⁺) would be observed at m/z 197. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak at m/z 199. Common fragmentation patterns would involve the cleavage of the morpholine ring.

Applications in Drug Discovery and Development

The aryl-morpholine scaffold is a key pharmacophore in a number of clinically used drugs and investigational compounds, particularly those targeting the central nervous system (CNS).[1] The morpholine ring is often introduced to modulate a molecule's physicochemical properties to improve its drug-like characteristics.

Enhancement of Pharmacokinetic Properties:

-

Blood-Brain Barrier (BBB) Permeability: The morpholine moiety can improve a compound's ability to cross the BBB, which is a critical attribute for drugs targeting CNS disorders.[1]

-

Aqueous Solubility: The nitrogen and oxygen atoms in the morpholine ring can act as hydrogen bond acceptors, which can enhance the aqueous solubility of the parent molecule.

Role as a Synthetic Intermediate:

4-(4-Chlorophenyl)morpholine serves as a versatile starting material for the synthesis of a wide range of more complex molecules. The chlorine atom on the phenyl ring can be further functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

While specific biological targets for 4-(4-Chlorophenyl)morpholine itself are not extensively documented in publicly available literature, its structural motif is found in compounds investigated for a variety of therapeutic areas, including:

-

Oncology: As a building block for kinase inhibitors.

-

Neurodegenerative Diseases: In the development of compounds targeting enzymes such as β-secretase (BACE1).[1]

-

Psychiatric Disorders: As a component of ligands for serotonin and dopamine receptors.

Sources

An In-Depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)morpholine from p-Chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for preparing 4-(4-chlorophenyl)morpholine, a valuable building block in medicinal chemistry, starting from the readily available precursor, p-chloronitrobenzene. This document delves into the core chemical transformations, offering detailed experimental protocols, mechanistic insights, and characterization data to support researchers in their synthetic endeavors.

Introduction

4-(4-Chlorophenyl)morpholine is a significant heterocyclic compound, with its scaffold appearing in a variety of biologically active molecules. Its utility in drug discovery stems from the favorable physicochemical properties conferred by the morpholine ring, such as improved aqueous solubility and metabolic stability, combined with the synthetic versatility of the chlorophenyl moiety. This guide outlines two principal synthetic strategies for its preparation from p-chloronitrobenzene, catering to different laboratory capabilities and synthetic philosophies.

Strategic Overview: Two Primary Synthetic Pathways

The synthesis of 4-(4-chlorophenyl)morpholine from p-chloronitrobenzene can be efficiently achieved through two distinct and reliable routes. The choice between these pathways may depend on factors such as reagent availability, scale of the reaction, and desired purity profile.

-

Route 1: The Classical Multi-Step Synthesis. This traditional approach involves a three-step sequence:

-

Reduction of the nitro group of p-chloronitrobenzene to an aniline.

-

N-alkylation of the resulting p-chloroaniline with two hydroxyethyl groups to form N-(4-chlorophenyl)diethanolamine.

-

Acid-catalyzed intramolecular cyclization (dehydration) to yield the target morpholine.

-

-

Route 2: The Modern Palladium-Catalyzed Approach. This more contemporary strategy utilizes a Buchwald-Hartwig amination reaction for a more direct C-N bond formation. This route typically involves:

-

Reduction of p-chloronitrobenzene to p-chloroaniline.

-

Palladium-catalyzed cross-coupling of p-chloroaniline with a suitable morpholine synthon, such as bis(2-chloroethyl) ether.

-

The following sections will provide a detailed exploration of each pathway, complete with mechanistic explanations and step-by-step experimental procedures.

Route 1: The Classical Multi-Step Synthesis

This pathway, while longer, employs well-established and robust chemical transformations that are often amenable to scale-up.

Step 1: Reduction of p-Chloronitrobenzene to p-Chloroaniline

The initial and crucial step is the chemoselective reduction of the nitro group in the presence of a halogen substituent. Several effective methods exist for this transformation.[1][2]

Causality of Experimental Choice: The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis.[1] Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media.[2] For laboratory-scale synthesis, the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a reliable and high-yielding method that is tolerant of the chloro-substituent.[3] The mechanism involves the transfer of electrons from the metal to the nitro group, followed by protonation steps to ultimately form the amine and water.[4]

Experimental Protocol: Reduction using Stannous Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-chloronitrobenzene (1.0 eq).

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) in concentrated hydrochloric acid (HCl). The addition should be done cautiously as the reaction can be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 10). This will precipitate tin salts.

-

Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford p-chloroaniline as a solid. The product can be further purified by recrystallization if necessary.

-

| Parameter | Condition | Causality/Insight |

| Reducing Agent | SnCl₂·2H₂O / conc. HCl | Effective for nitro group reduction without affecting the aryl chloride.[3] |

| Stoichiometry | 3.0-4.0 eq of SnCl₂·2H₂O | Ensures complete reduction of the nitro group. |

| Solvent | Concentrated HCl / Ethanol (optional) | Provides the acidic medium for the reduction and helps to solubilize the reactants. |

| Temperature | Reflux (100-110 °C) | Accelerates the reaction rate to ensure completion in a reasonable timeframe. |

| Work-up | Basification with NaOH/KOH | Neutralizes the excess acid and precipitates tin salts, allowing for extraction of the free amine. |

Step 2: Synthesis of N-(4-chlorophenyl)diethanolamine

The second step involves the dialkylation of the newly formed p-chloroaniline with two hydroxyethyl units. This is typically achieved by reaction with 2-chloroethanol or ethylene oxide.[5]

Causality of Experimental Choice: The reaction of anilines with 2-chloroethanol in the presence of a base is a common method for the synthesis of N-aryldiethanolamines.[5] The base is crucial to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. Sodium carbonate or potassium carbonate are suitable bases for this transformation.

Experimental Protocol: N-alkylation with 2-Chloroethanol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-chloroaniline (1.0 eq), 2-chloroethanol (2.2-2.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.5-3.0 eq).

-

Solvent: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine to remove the solvent and any remaining base.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

The crude N-(4-chlorophenyl)diethanolamine can be purified by column chromatography on silica gel or by recrystallization.

-

| Parameter | Condition | Causality/Insight |

| Alkylating Agent | 2-Chloroethanol | A readily available and effective source of the hydroxyethyl group. |

| Base | K₂CO₃ | A non-nucleophilic base to facilitate the N-alkylation and neutralize the generated HCl. |

| Solvent | DMF or DMSO | High-boiling polar aprotic solvents that facilitate the Sₙ2 reaction. |

| Temperature | 100-120 °C | Provides sufficient energy to overcome the activation barrier for the N-alkylation. |

Step 3: Cyclization of N-(4-chlorophenyl)diethanolamine to 4-(4-Chlorophenyl)morpholine

The final step in this classical route is the intramolecular dehydration of the diethanolamine intermediate to form the morpholine ring. This is typically achieved using a strong acid catalyst.

Causality of Experimental Choice: Strong, dehydrating acids such as concentrated sulfuric acid (H₂SO₄) are effective catalysts for the intramolecular cyclization of diethanolamines to morpholines. The acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group in an intramolecular Sₙ2 reaction to form the six-membered morpholine ring.

Experimental Protocol: Acid-Catalyzed Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, cautiously add N-(4-chlorophenyl)diethanolamine (1.0 eq) to pre-cooled concentrated sulfuric acid (H₂SO₄) (2.0-3.0 eq). The addition should be done slowly with cooling to control the exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture to 160-180 °C. The product, 4-(4-chlorophenyl)morpholine, will distill out as it is formed.

-

Work-up and Isolation:

-

Collect the distillate, which will be an acidic solution of the product.

-

Carefully neutralize the distillate with a strong base, such as a concentrated solution of NaOH or KOH, while cooling in an ice bath.

-

Extract the neutralized solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

-

| Parameter | Condition | Causality/Insight |

| Catalyst | Concentrated H₂SO₄ | Acts as both a catalyst and a dehydrating agent to promote the intramolecular cyclization. |

| Temperature | 160-180 °C | Provides the necessary energy for the dehydration and allows for the distillation of the product. |

| Purification | Distillation and Neutralization | The product is isolated by distillation and then neutralized and extracted. |

Visualizing the Classical Synthetic Pathway

Caption: The classical three-step synthesis of 4-(4-Chlorophenyl)morpholine.

Route 2: The Modern Palladium-Catalyzed Approach (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination offers a more convergent and often milder alternative for the formation of the crucial C-N bond.[6][7] This reaction has revolutionized the synthesis of arylamines.[3]

Causality of Experimental Choice: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that directly forms a bond between an aryl halide and an amine.[6] This method is highly versatile and tolerates a wide range of functional groups. For the synthesis of 4-(4-chlorophenyl)morpholine, this reaction can be employed to couple p-chloroaniline with a suitable C4 synthon for the morpholine ring, such as bis(2-chloroethyl) ether. The choice of the palladium catalyst, ligand, and base is critical for achieving high yields.[8]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), 1.5-2.5 eq).

-

Reagent Addition: Add p-chloroaniline (1.0 eq) and bis(2-chloroethyl) ether (1.1-1.5 eq) to the reaction vessel.

-

Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(4-chlorophenyl)morpholine.

-

| Parameter | Condition | Causality/Insight |

| Catalyst | Pd₂(dba)₃ / XPhos | A common and effective catalyst/ligand system for Buchwald-Hartwig aminations. |

| Base | NaOtBu or Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |

| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for the success of the reaction. |

| Atmosphere | Inert (N₂ or Ar) | The palladium(0) catalyst is sensitive to oxygen and must be handled under inert conditions. |

Visualizing the Buchwald-Hartwig Amination Pathway

Caption: The convergent Buchwald-Hartwig amination pathway.

Characterization of 4-(4-Chlorophenyl)morpholine

Thorough characterization of the final product is essential to confirm its identity and purity. The following data are typical for 4-(4-chlorophenyl)morpholine.

Table of Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClNO | [2] |

| Molecular Weight | 197.66 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 73-75 °C | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.86 (t, J = 4.8 Hz, 4H, -O-CH₂-), 3.15 (t, J = 4.8 Hz, 4H, -N-CH₂-) | [9][10] |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 149.8, 129.2, 124.9, 117.4, 66.8, 49.5 | [9][10] |

| IR (KBr, cm⁻¹) | ~2960, 2850 (C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1230 (C-N stretch), ~1120 (C-O-C stretch), ~820 (p-substituted benzene) | [7] |

| Mass Spectrum (EI) | m/z (%): 197 (M⁺), 168, 154, 138, 111 | [2] |

Interpretation of Spectroscopic Data:

-

¹H NMR: The spectrum shows two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The two triplets at 3.86 and 3.15 ppm, each integrating to 4 protons, correspond to the methylene protons of the morpholine ring adjacent to the oxygen and nitrogen atoms, respectively.[4][9]

-

¹³C NMR: The aromatic region displays four signals, consistent with a p-substituted chlorophenyl group. The signals at 66.8 and 49.5 ppm are assigned to the carbons of the morpholine ring adjacent to the oxygen and nitrogen atoms, respectively.[10]

-

IR Spectroscopy: The spectrum will exhibit characteristic C-H stretching frequencies for the aromatic and aliphatic protons. The aromatic C=C stretching bands will be visible around 1600 and 1500 cm⁻¹. The key absorptions confirming the morpholine ring are the C-N and C-O-C stretching vibrations.[7]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 197, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will show a peak at M+2 with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

Conclusion

This in-depth technical guide has detailed two robust and reliable synthetic routes for the preparation of 4-(4-chlorophenyl)morpholine from p-chloronitrobenzene. The classical multi-step synthesis offers a traditional and scalable approach, while the modern Buchwald-Hartwig amination provides a more convergent and efficient alternative. The provided experimental protocols, mechanistic insights, and comprehensive characterization data are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this valuable molecular scaffold. The choice of synthetic route will ultimately be guided by the specific requirements and resources of the individual laboratory.

References

-

Brainly.in. (2018, October 19). Accomplish the following conversions: Chlorobenzene to p-chloroaniline. Link

-

Organic Synthesis. Buchwald-Hartwig Coupling. Link

-

askIITians. (2025, July 28). Convert Chlorobenzene to p-chloroaniline. Link

-

PubChem. 4-(4-Chlorophenyl)morpholine. National Center for Biotechnology Information. Link

-

Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Link

-

Wikipedia. Buchwald–Hartwig amination. Link

-

UCL. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Link

-

TCI Chemicals. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Link

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Link

-

PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. National Center for Biotechnology Information. Link

-

Organic Syntheses. p-AMINOPHENYL DISULFIDE. Link

-

ResearchGate. (2025, August 6). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Link

-

YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Link

-

ChemicalBook. N-Phenyldiethanolamine synthesis. Link

-

Royal Society of Chemistry. 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Link

-

Google Patents. Process for synthesizing 4-chlorophenyl ethanol. Link

-

Google Patents. Preparation method of 2-(4'-chlorphenyl) aniline. Link

-

MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Link

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Link

-

Google Patents. Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Convert Chlorobenzene to p−chloroaniline. - askIITians [askiitians.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Phenyldiethanolamine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. acdlabs.com [acdlabs.com]

- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-(4-Chlorophenyl)morpholine: An In-depth Technical Guide

Introduction

4-(4-Chlorophenyl)morpholine is a disubstituted morpholine derivative with significant interest in medicinal chemistry and materials science. Its structural elucidation and characterization are paramount for ensuring purity, understanding its chemical behavior, and advancing its applications. This technical guide provides a comprehensive overview of the spectroscopic data of 4-(4-Chlorophenyl)morpholine, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also insights into the experimental methodologies and the rationale behind the interpretation of the results.

Molecular Structure and Key Spectroscopic Features

The structure of 4-(4-Chlorophenyl)morpholine, with the IUPAC name 4-(4-chlorophenyl)morpholine and molecular formula C₁₀H₁₂ClNO, dictates its characteristic spectroscopic signatures.[1] The molecule comprises a morpholine ring, a p-substituted chlorophenyl ring, and a tertiary amine linkage. These features give rise to distinct signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS, which will be discussed in detail in the subsequent sections.

Figure 2: A generalized workflow for NMR data acquisition.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 4-(4-Chlorophenyl)morpholine.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Filter the solution through a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the desired nucleus (¹H and ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using a standard single-pulse experiment. Typically, 16-32 scans are sufficient.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2800-3000 | Medium-Strong | Aliphatic C-H stretch |

| ~1600, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~1230-1280 | Strong | Aryl-N stretch |

| ~1115-1130 | Strong | C-O-C stretch (asymmetric) |

| ~810-840 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

| ~700-750 | Strong | C-Cl stretch |

Note: IR spectral data can be found in databases such as the NIST Chemistry WebBook.[2][3][4]

Interpretation and Rationale:

-

C-H Stretching: The spectrum will show distinct bands for aromatic and aliphatic C-H stretching vibrations.

-

Aromatic Ring: The characteristic C=C stretching vibrations of the phenyl ring appear in the 1600-1500 cm⁻¹ region. The strong out-of-plane C-H bending vibration is indicative of the para-substitution pattern.

-

Morpholine Ring: The strong C-O-C stretching vibration is a key feature of the morpholine ring. The C-N stretching of the tertiary amine attached to the aromatic ring will also be present.

-

C-Cl Bond: A strong absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy

Figure 3: A generalized workflow for FT-IR data acquisition.

Detailed Steps:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of 4-(4-Chlorophenyl)morpholine with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 197/199 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 154/156 | Medium | [M - C₂H₄O]⁺ |

| 138/140 | Medium | [M - C₃H₆O]⁺ |

| 111/113 | High | [Cl-C₆H₄]⁺ |

| 86 | High | [C₄H₈NO]⁺ |

| 56 | High | [C₃H₆N]⁺ |

Note: Mass spectral data can be found in databases like the Wiley SpectraBase and PubChem.[1]

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 197, with a characteristic M+2 peak at m/z 199 of approximately one-third the intensity, which is indicative of the presence of one chlorine atom.

-

Fragmentation Pattern: The fragmentation of the morpholine ring is a key feature. Common fragmentation pathways include the loss of ethylene oxide (C₂H₄O) or other neutral fragments from the morpholine ring. The chlorophenyl cation is also an expected stable fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Figure 4: A generalized workflow for GC-MS analysis.

Detailed Steps:

-

Sample Preparation:

-

Dissolve a small amount of 4-(4-Chlorophenyl)morpholine in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

-

MS Analysis:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural characterization of 4-(4-Chlorophenyl)morpholine. The combined analysis of NMR, IR, and MS data allows for unambiguous identification and confirmation of the molecular structure. The provided experimental protocols offer a foundation for obtaining high-quality spectral data, ensuring the reliability and reproducibility of analytical results. For definitive spectral data, researchers are encouraged to consult the referenced spectral databases.

References

-

PubChem. (n.d.). 4-(4-Chlorophenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Home. National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Home. National Institute of Standards and Technology. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

Sources

Introduction: The Morpholine Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 4-(4-Chlorophenyl)morpholine Derivatives

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties—including advantageous metabolic profiles, aqueous solubility, and the ability to form crucial hydrogen bonds—make it a "privileged structure."[2][3] This scaffold is present in numerous FDA-approved drugs and experimental therapeutics, demonstrating its versatility and importance.[2][4] When substituted with a 4-chlorophenyl group, the resulting 4-(4-Chlorophenyl)morpholine core serves as a versatile starting point for developing a wide array of biologically active compounds. The chlorine atom often enhances potency by participating in halogen bonding or by modifying the electronic properties of the phenyl ring, influencing how the molecule interacts with its biological target. This guide provides a detailed exploration of the synthesis, biological activities, and therapeutic potential of these specific derivatives for researchers and drug development professionals.

Core Synthesis Strategies

The foundational 4-(4-Chlorophenyl)morpholine structure is typically synthesized via nucleophilic aromatic substitution. A common and efficient method involves the reaction of morpholine with an activated p-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, followed by reduction of the nitro group if the amino derivative is desired.[5][6] From this core, a diverse library of derivatives can be generated.

Below is a generalized workflow for the synthesis of derivatives, starting from the commercially available 4-(4-aminophenyl)morpholin-3-one, a common intermediate.[7][8]

Caption: Generalized synthetic workflow for creating diverse 4-(4-Chlorophenyl)morpholine derivatives.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

This protocol outlines the synthesis of a Schiff base from 4-(4-aminophenyl)morpholin-3-one, a common step in creating more complex derivatives.[7][8]

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-(4-aminophenyl)morpholin-3-one in 30 mL of absolute ethanol.

-

Addition of Aldehyde: To this solution, add 10 mmol of the desired aromatic o-hydroxy aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass Spectrometry.[7]

Key Biological Activities and Mechanisms of Action

Derivatives of 4-(4-Chlorophenyl)morpholine have demonstrated significant potential across several therapeutic areas. The following sections detail the most prominent activities, supported by experimental data and mechanistic insights.

Anticancer Activity

The 4-(4-chlorophenyl)morpholine scaffold has been incorporated into numerous compounds with potent anticancer activity. These derivatives often target key pathways involved in tumor growth, proliferation, and angiogenesis.

Mechanism of Action: VEGFR-2 Inhibition

One critical target in oncology is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By inhibiting VEGFR-2, compounds can starve tumors of the blood supply needed for growth. Recently synthesized morpholine-benzimidazole-oxadiazole hybrids containing a 4-chlorophenyl moiety have shown potent VEGFR-2 inhibition.[9]

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme for DNA replication and repair in cancer cells. Its inhibition leads to DNA damage and apoptosis. Certain novel substituted morpholine derivatives have been designed and evaluated as potential topoisomerase II inhibitors, showing promise in breast cancer models.[10]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative 4-(4-chlorophenyl)morpholine derivatives against various cancer cell lines.

| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |

| 5h | 2,4-dichlorophenyl thio-acetyl group | HT-29 (Colon) | 3.103 ± 0.979 | [9] |

| 5j | 4-fluorophenyl thio-acetyl group | HT-29 (Colon) | 9.657 ± 0.149 | [9] |

| 10e | 3,5-bis(trifluoromethyl)benzamide | A549 (Lung) | 0.033 ± 0.003 | [11] |

| AK-10 | Quinazoline with 4-chlorophenyl | MCF-7 (Breast) | 3.15 ± 0.23 | [12] |

| AK-3 | Quinazoline with 4-fluorophenyl | A549 (Lung) | 10.38 ± 0.27 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: A step-by-step workflow diagram for the MTT cytotoxicity assay.

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents.[8] 4-(4-Chlorophenyl)morpholine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[13][14] These compounds often incorporate other heterocyclic nuclei like thiazole, oxadiazole, or triazole to enhance their antimicrobial spectrum.[15]

Mechanism of Action

While the exact mechanisms are diverse and depend on the specific derivative, many heterocyclic compounds function by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid replication. The morpholine moiety often improves pharmacokinetic properties, allowing the active pharmacophore to reach its target more effectively.[1][16]

Data Summary: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives.

| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |

| 12 | 1,2,4-triazole derivative | Mycobacterium smegmatis | 15.6 | [15] |

| 8 | 1,3,4-oxadiazole derivative | Staphylococcus aureus | >1000 | [15] |

| 21 | 1,3-thiazin-2-amine | Pseudomonas aeruginosa | - (Excellent Activity) | [13] |

| 23 | 1,3-thiazin-2-amine | Bacillus subtilis | - (Excellent Activity) | [13] |

| 4a | Thiazolidin-4-one | Bacillus subtilis | - (Promising Activity) | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no drug), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective and CNS Activities

Morpholine-based compounds are being actively investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[17][18] Their mechanisms often involve the modulation of key enzymes and neurotransmitter systems.

Mechanism of Action: Cholinesterase Inhibition

In Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase levels of the neurotransmitter acetylcholine, improving cognitive function.[17][19] Novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group (with a chlorophenyl substituent on the phenylamino ring) have been synthesized and shown to be potent, mixed-type inhibitors of AChE.[19]

Mechanism of Action: Anti-Neuroinflammatory Effects

Neuroinflammation is a key pathological feature of Parkinson's disease. Fluoxetine derivatives incorporating a morpholine ring have been shown to exert potent neuroprotective effects by suppressing neuroinflammatory pathways.[18] They achieve this by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in microglial cells, partly through the inhibition of NF-κB signaling.[18]

Data Summary: Cholinesterase Inhibition

| Compound ID | Modification | Enzyme | IC50 (µM) | Reference |

| 11g | Quinoline with 4-chlorophenylamino | AChE | 1.94 ± 0.13 | [19] |

| 11g | Quinoline with 4-chlorophenylamino | BChE | 28.37 ± 1.85 | [19] |

| 11a | Quinoline with unsubstituted phenylamino | AChE | - (Comparable to Galantamine) | [19] |

Conclusion and Future Directions

The 4-(4-Chlorophenyl)morpholine scaffold is a highly versatile and valuable starting point for the design of novel therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. The presence of the chlorophenyl group often plays a crucial role in enhancing potency and modulating target specificity. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through further structural modifications. Advanced computational studies can aid in the rational design of next-generation derivatives with improved efficacy and selectivity, paving the way for their potential clinical translation.

References

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. [Link]

-

Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2018). PubMed Central. [Link]

-

Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (2015). Taylor & Francis Online. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]

-

Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (2023). PubMed Central. [Link]

- Enantiomere von 1-(4-Chlorophenyl)phenylmethyl)-4-(4-Methylphenyl)sulfonylpiperazin.

-

4-(4-Chlorophenyl)morpholine. PubChem. [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2018). MDPI. [Link]

-

Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). ResearchGate. [Link]

- Chemical synthesis of morpholine derivatives.

-

synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (2013). ResearchGate. [Link]

- Morpholine derivatives and their use as therapeutic agents.

-

synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. (2017). ResearchGate. [Link]

- Advanced drug development and manufacturing.

-

Exploring Novel Antimicrobial Agents from Morpholine Derivatives. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2020). MDPI. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed. [Link]

- Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2020). PubMed Central. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). MDPI. [Link]

-

Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. (2023). MDPI. [Link]

-

Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. (2021). PubMed Central. [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). MDPI. [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 5. mdpi.com [mdpi.com]

- 6. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 7. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 8. nbinno.com [nbinno.com]

- 9. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 11. mdpi.com [mdpi.com]

- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

4-(4-Chlorophenyl)morpholine as a pharmaceutical intermediate.

An In-depth Technical Guide to 4-(4-Chlorophenyl)morpholine as a Pharmaceutical Intermediate

Introduction

4-(4-Chlorophenyl)morpholine is a heterocyclic amine that has emerged as a crucial building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its structure, which combines the metabolically stable morpholine ring with a functionalized chlorophenyl group, makes it a versatile scaffold for synthesizing a wide array of therapeutic agents.[2] The morpholine moiety is a privileged structure in drug design, often incorporated to enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point with biological targets.[2] This guide provides a detailed overview of the synthesis, properties, and applications of 4-(4-Chlorophenyl)morpholine, tailored for researchers and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

Accurate identification and characterization are fundamental to the use of any pharmaceutical intermediate. The key properties of 4-(4-Chlorophenyl)morpholine are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(4-chlorophenyl)morpholine | [3] |

| CAS Number | 70291-67-7 | [3][4] |

| Molecular Formula | C₁₀H₁₂ClNO | [3][4] |

| Molecular Weight | 197.66 g/mol | [3][4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 198-203 °C (hydrochloride salt) | [5] |

Spectroscopic Profile:

-

¹³C NMR: Spectral data is available for detailed structural confirmation.[3]

-

GC-MS: Mass spectrometry data confirms the molecular weight and fragmentation pattern of the compound.[3]

Core Synthesis Methodologies: Crafting the C-N Bond

The central challenge in synthesizing 4-(4-Chlorophenyl)morpholine is the formation of the aryl C-N bond between the morpholine nitrogen and the chlorophenyl ring.[6] Modern organometallic catalysis has provided highly efficient solutions for this transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for aryl C-N bond formation due to its high efficiency, broad substrate scope, and functional group tolerance.[7][8] It has largely superseded harsher, traditional methods.[7] The reaction couples an aryl halide (1,4-dichlorobenzene or 4-chloro-bromobenzene) with morpholine using a palladium catalyst, a phosphine ligand, and a base.

Causality and Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[9][10] The choice of ligand is critical; bulky, electron-rich phosphine ligands are necessary to facilitate the challenging oxidative addition of the aryl chloride to the Pd(0) center and promote the final reductive elimination step.[11] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the morpholine, forming the active nucleophile without competing in side reactions.[11]

Sources

- 1. N-(4-Chlorophenyl)morpholine-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. 4-(4-Chlorophenyl)morpholine | C10H12ClNO | CID 10420251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-CHLOROPHENYL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. jk-sci.com [jk-sci.com]

The Versatile Morpholine Scaffold: A Technical Guide to its Agrochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Morpholine Ring in Agrochemical Innovation

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, stands as a privileged scaffold in the annals of agrochemical discovery.[1][2][3][4][5] Its unique physicochemical properties, including a pKa that imparts favorable solubility and membrane permeability characteristics, have made it a cornerstone in the development of a diverse array of crop protection agents.[6][7][8][9] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of substituted morpholines as fungicides, herbicides, and plant growth regulators. Drawing upon established scientific principles and field-proven insights, this document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel agrochemicals.

Fungicidal Applications: A Legacy of Potency and Systemic Action

Substituted morpholines have a long and successful history as systemic fungicides, particularly for the control of powdery mildews and other fungal pathogens in cereal crops. Their primary mode of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity and function of fungal cell membranes.[10]

Key Fungicidal Morpholine Derivatives

Several morpholine derivatives have been commercialized as potent fungicides, including:

-

Tridemorph: Developed in the 1960s, tridemorph is a systemic fungicide effective against Erysiphe graminis, the causal agent of powdery mildew in cereals.[9][11]

-

Fenpropimorph: This fungicide also targets sterol biosynthesis and is widely used on cereal crops.[2]

-

Dimethomorph: A cinnamic acid derivative containing a morpholine moiety, dimethomorph is a systemic fungicide that disrupts fungal cell wall formation and is particularly effective against oomycete fungi like downy mildew and late blight.[12][13]

-

Flumorph: A novel fungicide that disrupts microfilament organization in oomycetes, leading to altered hyphal morphology and inhibition of growth.[6][14][15]

Mechanism of Action: Disrupting Fungal Sterol Biosynthesis

The fungicidal activity of many morpholine derivatives stems from their ability to inhibit key enzymes in the ergosterol biosynthesis pathway of fungi. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting this pathway, morpholine fungicides compromise membrane integrity, leading to fungal cell death.

Synthesis of Fungicidal Morpholines: A Step-by-Step Protocol for Tridemorph

The industrial synthesis of tridemorph provides a representative example of the preparation of N-alkylated morpholine fungicides. The following protocol is a generalized procedure based on reductive amination.

Experimental Protocol: Synthesis of Tridemorph [16][17]

Materials:

-

Tridecan-1-ol

-

2,6-Dimethylmorpholine

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Raney Nickel catalyst

-

High-pressure reactor with stirrer and heating capabilities

Procedure:

-

Reactor Setup: Charge the high-pressure reactor with tridecan-1-ol and the Raney Nickel catalyst.

-

Inerting: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas, to establish an inert atmosphere.

-

Reaction Initiation: Begin stirring and heat the mixture to the reaction temperature (typically 180-220°C) under hydrogen pressure.

-

Amine Addition: Slowly add 2,6-dimethylmorpholine to the reactor while maintaining the temperature and hydrogen pressure.

-

Reaction Monitoring: Monitor the reaction progress by measuring the consumption of hydrogen. The reaction is typically complete within a few hours.

-

Work-up: Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

-

Purification: Purify the crude product by vacuum distillation to obtain tridemorph as an oily liquid.

Sources

- 1. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine Derivatives in Agrochemical Discovery and Development | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104026127A - Plant growth regulator combination and application and preparation thereof - Google Patents [patents.google.com]

- 11. New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus [pubmed.ncbi.nlm.nih.gov]

- 12. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]

- 16. connectjournals.com [connectjournals.com]

- 17. Morpholine synthesis [organic-chemistry.org]

N-Aryl Morpholine Compounds: A Deep Dive into their Antifungal Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of N-Aryl Morpholines in Antifungal Therapy

The N-aryl morpholine class of compounds represents a significant cornerstone in the armamentarium against fungal infections.[1] These synthetic molecules, characterized by a central morpholine ring linked to an aryl group, have demonstrated potent and broad-spectrum antifungal activity.[2] Their primary application lies in both agricultural fungicides, such as fenpropimorph, and clinical topical treatments, exemplified by amorolfine.[3][4] The efficacy of these compounds stems from a highly specific and targeted mechanism of action, which disrupts a fundamental process in fungal cell biology: the biosynthesis of ergosterol.[5]

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[6] It is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[6] Consequently, the ergosterol biosynthesis pathway has become a prime target for the development of antifungal drugs, offering a degree of selective toxicity.[6] N-aryl morpholines, alongside other classes like azoles and allylamines, effectively exploit this pathway, albeit through a distinct molecular mechanism that offers unique advantages, including a lower propensity for the development of resistance.[7]

This technical guide provides a comprehensive exploration of the mechanism of action of N-aryl morpholine compounds. It will delve into the specific molecular targets within the ergosterol biosynthesis pathway, the biochemical consequences of their inhibition, and the resulting impact on fungal cell viability. Furthermore, this guide will present detailed experimental protocols for elucidating this mechanism and discuss the structure-activity relationships that govern the antifungal potency of this important class of compounds.

The Core Mechanism: Inhibition of Ergosterol Biosynthesis

The fungistatic and ultimately fungicidal activity of N-aryl morpholine compounds is primarily attributed to their potent and specific inhibition of two key enzymes in the late stages of the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase .[3][8] This dual-target mechanism is a hallmark of this class of antifungals.[7]

The inhibition of these enzymes leads to a cascade of detrimental effects within the fungal cell:

-

Depletion of Ergosterol: The primary consequence of blocking these enzymatic steps is a significant reduction in the cellular concentration of ergosterol.[3] The resulting ergosterol-deficient membranes are unable to properly regulate permeability and fluidity, leading to impaired cellular function and growth arrest.[6]

-

Accumulation of Aberrant Sterols: The enzymatic blockade causes the accumulation of upstream, non-functional sterol intermediates.[3] Specifically, the inhibition of sterol Δ14-reductase and Δ8-Δ7-isomerase leads to the buildup of ignosterol and other unusual, sterically nonplanar sterols within the fungal cell membrane.[4] The incorporation of these aberrant sterols further disrupts membrane organization and the function of membrane-associated proteins.

This two-pronged assault on the integrity of the fungal cell membrane ultimately leads to the cessation of cell growth and, at sufficient concentrations, cell death.

The Ergosterol Biosynthesis Pathway and the Sites of N-Aryl Morpholine Inhibition

The following diagram illustrates the key steps in the late-stage ergosterol biosynthesis pathway in fungi, highlighting the specific enzymatic targets of N-Aryl Morpholine compounds.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by N-aryl morpholines.

Structure-Activity Relationships (SAR)

The antifungal potency of N-aryl morpholine compounds is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have revealed key features that are critical for their biological activity.

-

The Morpholine Ring: The morpholine moiety is a crucial pharmacophore.[9] Its nitrogen atom is believed to be essential for the interaction with the target enzymes.[10]

-

The N-Aryl Substituent: The nature and substitution pattern of the aryl group attached to the morpholine nitrogen play a significant role in determining the antifungal activity.

-

Lipophilicity: Increased lipophilicity of the aryl substituent generally correlates with enhanced antifungal activity, likely by facilitating penetration through the fungal cell membrane.[8]

-

Steric Factors: The size and shape of the substituents on the aryl ring can influence the binding affinity to the target enzymes.

-

-

The Linker: The nature of the linker connecting the aryl and morpholine rings also impacts activity.

A study on sila-analogues of known morpholine antifungals demonstrated that the basic tertiary nitrogen is essential for activity, as amide analogues were inactive.[10] Furthermore, the incorporation of silicon into the aromatic ring of a fenpropimorph analogue resulted in superior fungicidal potential compared to the parent compound.[10]

Quantitative Analysis of Antifungal Activity

The efficacy of N-aryl morpholine compounds can be quantified through various in vitro assays. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Amorolfine | Trichophyton mentagrophytes | 0.01 - 0.1 | [2] |

| Amorolfine | Candida albicans | 0.1 - >100 | [2] |

| Fenpropimorph | Saccharomyces cerevisiae | IC50 = 0.5 µM (for inhibition of [14C]acetate incorporation into C27 sterols in mammalian cells) | [11] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and provides a standardized method for determining the MIC of antifungal agents against yeast.[12][13]

Materials:

-

96-well, flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Antifungal compound stock solution (e.g., in DMSO)

-

Fungal inoculum (e.g., Candida albicans)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[12]

-

-

Preparation of Antifungal Dilutions:

-

Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate.

-

Add 200 µL of the working antifungal solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).[12]

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm using a microplate reader.[13]

-

Experimental Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Analysis of Fungal Sterol Composition by GC-MS

This protocol outlines the general steps for extracting and analyzing fungal sterols by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the effects of N-aryl morpholine treatment.

Materials:

-

Fungal culture (e.g., Saccharomyces cerevisiae)

-

N-aryl morpholine compound

-

Saponification solution (e.g., 6% w/v KOH in methanol)

-

Hexane

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Fungal Culture and Treatment: